Cas no 650606-89-6 (Pyrimidine, 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)-)
650606-89-6 structure
Product Name:Pyrimidine, 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)-
CAS No:650606-89-6
MF:C58H40N2
MW:764.951614379883
CID:408757
PubChem ID:58943406
Update Time:2025-04-19
Pyrimidine, 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)- Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)-
- 2,4,6-tris(3,5-diphenylphenyl)pyrimidine
- DTXSID90730667
- SCHEMBL14425594
- 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)pyrimidine
- 650606-89-6
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- Inchi: 1S/C58H40N2/c1-7-19-41(20-8-1)47-31-48(42-21-9-2-10-22-42)35-53(34-47)56-40-57(54-36-49(43-23-11-3-12-24-43)32-50(37-54)44-25-13-4-14-26-44)60-58(59-56)55-38-51(45-27-15-5-16-28-45)33-52(39-55)46-29-17-6-18-30-46/h1-40H
- InChI Key: DMRCEROREBIKBV-UHFFFAOYSA-N
- SMILES: N1C(C2C=C(C3C=CC=CC=3)C=C(C3C=CC=CC=3)C=2)=NC(=CC=1C1C=C(C2C=CC=CC=2)C=C(C2C=CC=CC=2)C=1)C1C=C(C2C=CC=CC=2)C=C(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 764.3194
- Monoisotopic Mass: 764.319149284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 60
- Rotatable Bond Count: 9
- Complexity: 1100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 14.9
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
Pyrimidine, 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
650606-89-6 (Pyrimidine, 2,4,6-tris([1,1':3',1''-terphenyl]-5'-yl)-) Related Products
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